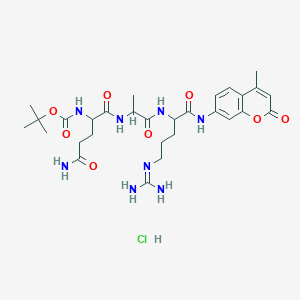

Boc-Gln-Ala-Arg-AMC.HCl

CAS No.:

Cat. No.: VC16242814

Molecular Formula: C29H43ClN8O8

Molecular Weight: 667.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H43ClN8O8 |

|---|---|

| Molecular Weight | 667.2 g/mol |

| IUPAC Name | tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H |

| Standard InChI Key | PJANUSPBJOFUEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Boc-Gln-Ala-Arg-AMC hydrochloride is a tetrapeptide derivative with the molecular formula C₂₉H₄₃ClN₈O₈ and a molecular weight of 667.16 g/mol . The IUPAC name, tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate hydrochloride, reflects its complex structure, which includes a Boc (tert-butoxycarbonyl) protecting group, the Gln-Ala-Arg peptide sequence, and the AMC fluorophore. The compound’s isomeric SMILES string, CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)OC(C)(C)C.Cl, confirms its stereochemical configuration.

Physicochemical Characteristics

While specific data on melting and boiling points are not widely reported, the compound’s solubility in aqueous buffers (e.g., 50 mM Tris-HCl, pH 8) and dimethyl sulfoxide (DMSO) facilitates its use in enzymatic assays . The AMC group exhibits fluorescence at an excitation/emission wavelength of 340/440 nm, a property critical for its detection in biochemical assays .

Table 1: Key Molecular Properties of Boc-Gln-Ala-Arg-AMC.HCl

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₄₃ClN₈O₈ | |

| Molecular Weight | 667.16 g/mol | |

| CAS Number | 201849-55-0 | |

| Fluorescence Wavelengths | 340 nm (Ex), 440 nm (Em) |

Biochemical Mechanism of Action

Target Proteases and Substrate Specificity

Boc-Gln-Ala-Arg-AMC.HCl is selectively cleaved by serine proteases, including trypsin and TMPRSS2, due to its arginine residue at the P1 position . Trypsin, a digestive enzyme, hydrolyzes peptide bonds following arginine or lysine residues, while TMPRSS2, a cell-surface protease, plays roles in prostate cancer progression and viral entry mechanisms . The substrate’s design ensures high specificity, as demonstrated by its negligible cleavage by non-target proteases in control assays .

Mode of Proteolytic Cleavage

Enzymatic cleavage occurs at the arginine-AMC bond, releasing the fluorescent AMC group. This reaction follows Michaelis-Menten kinetics, where the protease binds the substrate, catalyzes hydrolysis, and releases the products (AMC and the residual peptide). The fluorescence intensity correlates directly with protease activity, enabling quantitative analysis. For example, a study measuring TMPRSS2 activity reported a 27% AMC release after 60 minutes under optimized conditions (pH 8, 37°C) .

Biochemical Pathways Influenced

The compound’s cleavage directly impacts protease-dependent pathways, including:

-

Viral Entry: TMPRSS2 primes viral spike proteins (e.g., SARS-CoV-2) for host cell fusion .

-

Cancer Metastasis: TMPRSS2 facilitates extracellular matrix degradation, promoting tumor invasion .

-

Protein Digestion: Trypsin’s role in pancreatic zymogen activation .

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis involves stepwise SPPS using Boc-protected amino acids. The Boc group prevents unintended reactions during chain elongation, while HOBt/DIC mediates coupling. After assembling the Gln-Ala-Arg sequence, the AMC fluorophore is conjugated via its amine group. Final purification by reverse-phase HPLC yields >95% purity.

Industrial-Scale Manufacturing

Large-scale production employs automated peptide synthesizers and continuous-flow reactors to enhance yield and reduce costs. Industrial batches are validated via mass spectrometry and fluorescence assays to ensure activity.

Applications in Biochemical Research

Protease Activity Assays

Boc-Gln-Ala-Arg-AMC.HCl is a gold-standard substrate for high-throughput screening (HTS) of protease inhibitors. In a 96-well format, researchers incubate the substrate with proteases and measure fluorescence kinetics . For instance, Ko et al. (2020) used this compound to identify TMPRSS2 inhibitors that reduced prostate cancer cell invasion by >50% .

Viral Entry Studies

During the COVID-19 pandemic, researchers utilized Boc-Gln-Ala-Arg-AMC.HCl to study TMPRSS2’s role in SARS-CoV-2 entry. Assays revealed that camostat mesylate, a TMPRSS2 inhibitor, reduced AMC release by 70%, validating its therapeutic potential .

Cancer Biology

In pancreatic cancer models, this substrate quantified elevated trypsin activity linked to tumor growth. Mosztbacher et al. (2020) demonstrated its utility in monitoring protease activation during pancreatitis, aiding drug development .

Pharmacokinetics and Cellular Effects

Metabolic Fate

As a protease substrate, Boc-Gln-Ala-Arg-AMC.HCl is rapidly cleaved in biological systems, releasing AMC, which is excreted renally. The peptide residue undergoes further proteolytic degradation.

Cellular Signaling Modulation

By inhibiting TMPRSS2, this compound indirectly affects EGFR and PAR-2 signaling pathways, altering cell proliferation and inflammation . In prostate cancer cells, TMPRSS2 knockdown reduced metastasis by 40%, highlighting its therapeutic relevance .

Structural and Molecular Data

Table 2: Spectroscopic and Computational Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume